1-Carbazol-9-yl-3-dimethylamino-propan-2-ol
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Overview
Description
1-Carbazol-9-yl-3-dimethylamino-propan-2-ol is a member of the carbazole family, characterized by its unique structure that includes a carbazole moiety linked to a dimethylamino-propan-2-ol group.
Mechanism of Action
Target of Action
GNF-Pf-4429, also known as 1-(9H-carbazol-9-yl)-3-(dimethylamino)-2-propanol, is a potent inhibitor of PAK4 . PAK4 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cytoskeleton reorganization, cell proliferation, gene transcription, carcinogenic transformation, and cell invasion .
Mode of Action
The compound interacts with PAK4, inhibiting its activity. This inhibition disrupts the normal functioning of PAK4, leading to changes in the cellular processes that PAK4 regulates .
Biochemical Pathways
The inhibition of PAK4 by GNF-Pf-4429 affects several biochemical pathways. One of the key pathways is the PAK4/c-Src/EGFR/cyclin D1 pathway. The compound effectively suppresses the proliferation of human gastric cancer cells through the downregulation of this pathway .
Result of Action
The result of GNF-Pf-4429’s action is the induction of apoptosis, or programmed cell death, in human gastric cancer cells . This is a significant molecular and cellular effect that can potentially be harnessed for therapeutic purposes.
Biochemical Analysis
Biochemical Properties
GNF-Pf-4429 has been identified as a potent PAK4 inhibitor . PAK4 is a serine/threonine protein kinase that plays a crucial role in various cellular processes such as cytoskeleton reorganization, cell proliferation, gene transcription, and carcinogenic transformation . The interaction of GNF-Pf-4429 with PAK4 could potentially influence these biochemical reactions .
Cellular Effects
The effects of GNF-Pf-4429 on cells are primarily observed in its ability to suppress the proliferation of human gastric cancer cells and induce apoptosis . This is achieved through the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway .
Molecular Mechanism
The molecular mechanism of GNF-Pf-4429 involves its binding to PAK4, leading to the inhibition of this enzyme . This results in the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway, thereby suppressing cell proliferation and inducing apoptosis .
Metabolic Pathways
Given its role as a PAK4 inhibitor, it may influence pathways that involve this enzyme .
Preparation Methods
The synthesis of 1-Carbazol-9-yl-3-dimethylamino-propan-2-ol typically involves the reaction of carbazole with dimethylamino-propan-2-ol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the carbazole, followed by the addition of dimethylamino-propan-2-ol . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Carbazol-9-yl-3-dimethylamino-propan-2-ol undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, where halogenation or alkylation can occur.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Carbazol-9-yl-3-dimethylamino-propan-2-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Carbazol-9-yl-3-dimethylamino-propan-2-ol can be compared with other carbazole derivatives such as:
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol: This compound has similar structural features but includes bromine substituents, which can alter its chemical reactivity and biological activity.
9-Ethyl-9H-carbazole-3-carbaldehyde: Another derivative with different substituents that affect its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-carbazol-9-yl-3-(dimethylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-18(2)11-13(20)12-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10,13,20H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJKISUGFXPPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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